molecular formula C19H23N5O3 B2588096 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903876-63-0

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2588096
CAS No.: 1903876-63-0
M. Wt: 369.425
InChI Key: KPANGCVNJUNDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core linked to a piperazine ring, which is further connected to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential therapeutic applications, particularly in neurodegenerative diseases, highlight its significance in medicinal chemistry.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(23-8-10-24(11-9-23)19-20-6-1-7-21-19)15-2-3-17(22-14-15)27-16-4-12-26-13-5-16/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPANGCVNJUNDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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